

In Silico Prediction of 3-O-Methylgallic Acid Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Methylgallic acid

Cat. No.: B149859

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgallic acid (3-OMGA), a naturally occurring phenolic compound and a metabolite of anthocyanins, has demonstrated promising bioactive properties, including anticancer, antioxidant, and anti-inflammatory effects. The exploration of these activities through computational, or *in silico*, methods offers a rapid and cost-effective approach to understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the predicted and experimentally validated bioactivities of 3-OMGA, with a focus on *in silico* prediction workflows, detailed experimental protocols for its known biological effects, and an examination of the signaling pathways it modulates. While direct and extensive *in silico* studies on 3-OMGA are emerging, this guide leverages data from its parent compound, gallic acid, and related phenolic acids to build a predictive framework for its bioactivity.

Introduction to 3-O-Methylgallic Acid (3-OMGA)

3-O-Methylgallic acid is a benzoic acid derivative and a key metabolite of anthocyanins, which are abundant in various fruits and vegetables. Its chemical structure, characterized by a benzene ring with two hydroxyl groups, one methoxy group, and a carboxylic acid group, underpins its antioxidant and other biological activities. In recent years, 3-OMGA has garnered attention for its potential as a chemopreventive and therapeutic agent.

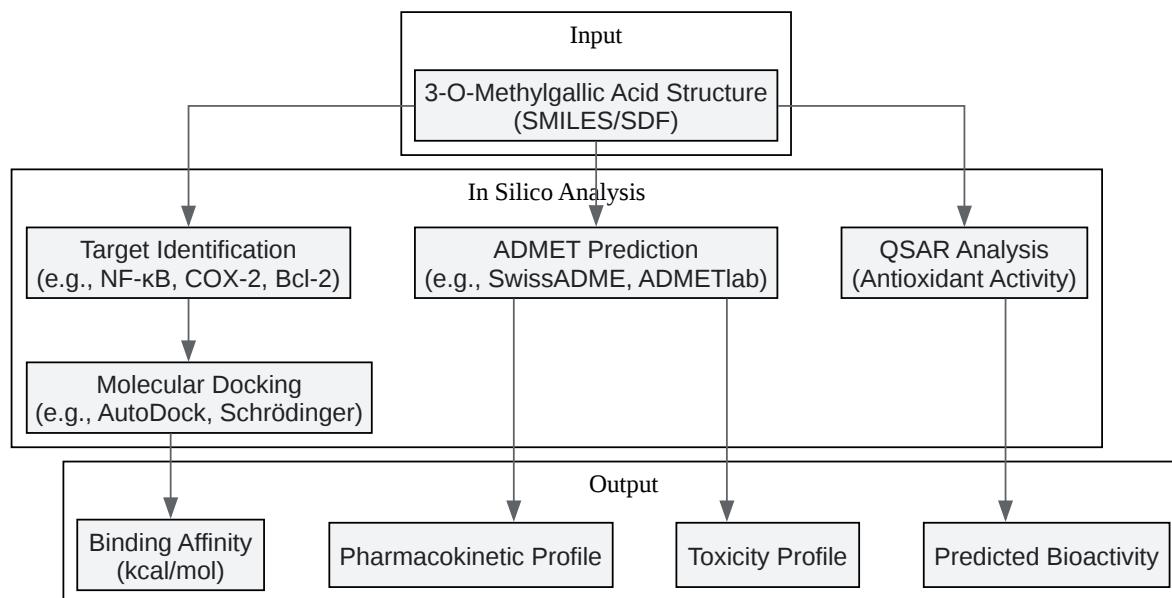
Predicted and Known Bioactivities of 3-OMGA

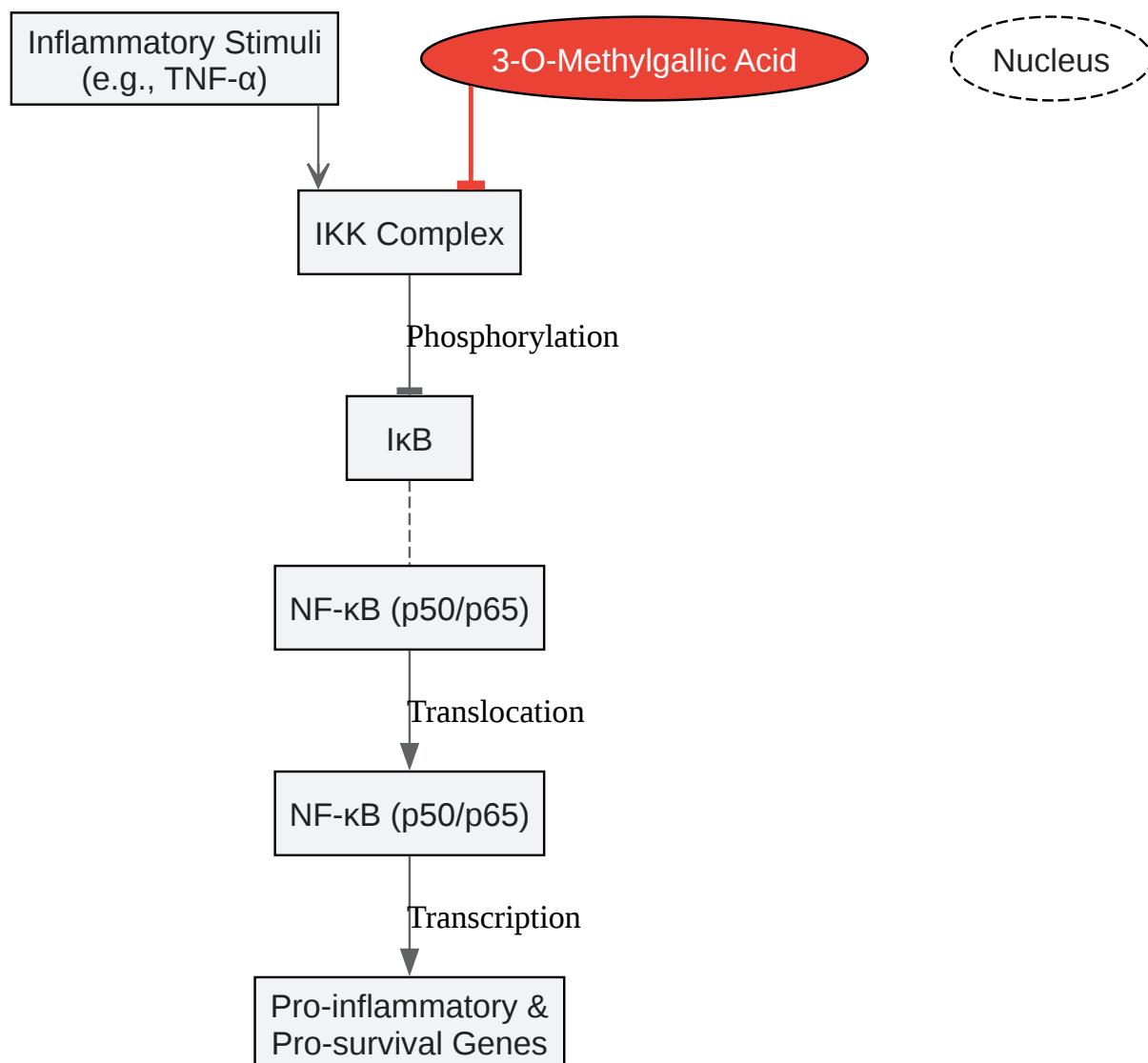
Experimental studies have identified several key bioactivities of 3-OMGA. This section summarizes the quantitative data from these studies, providing a basis for in silico investigation.

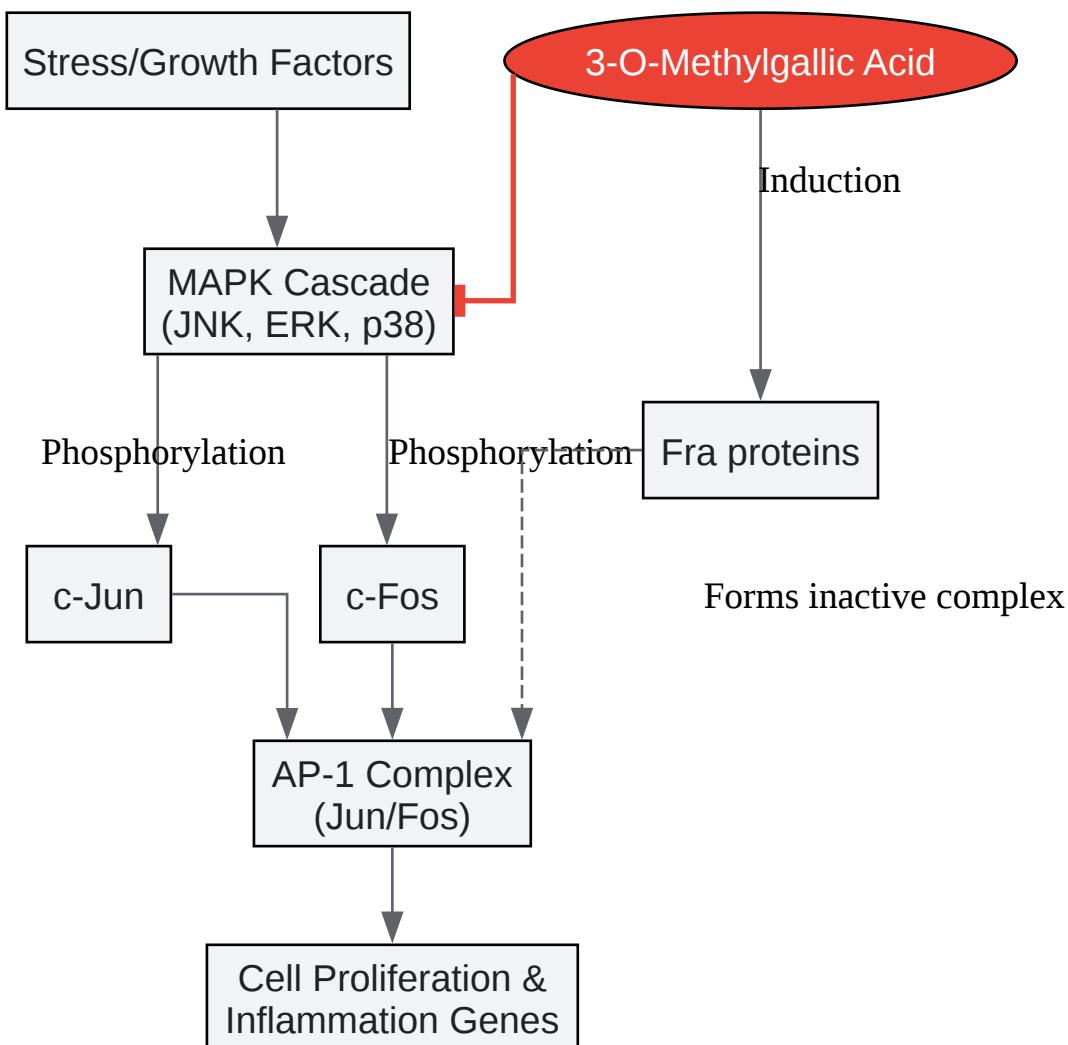
Bioactivity	Cell Line/Assay	Endpoint	IC50 / Result	Citation(s)
Anticancer	Caco-2 (Colon Carcinoma)	Cell Proliferation	24.1 μ M	[1]
Caco-2	Apoptosis	Induction of Caspase-3		[1]
Caco-2	Transcription Factor Inhibition	Inhibition of NF- κ B, AP-1, STAT-1		[1]
Antioxidant	DPPH Radical Scavenging	Radical Scavenging	Potent activity noted	
Anti-inflammatory	LPS-stimulated Macrophages	Nitric Oxide (NO) Production	Data not available	

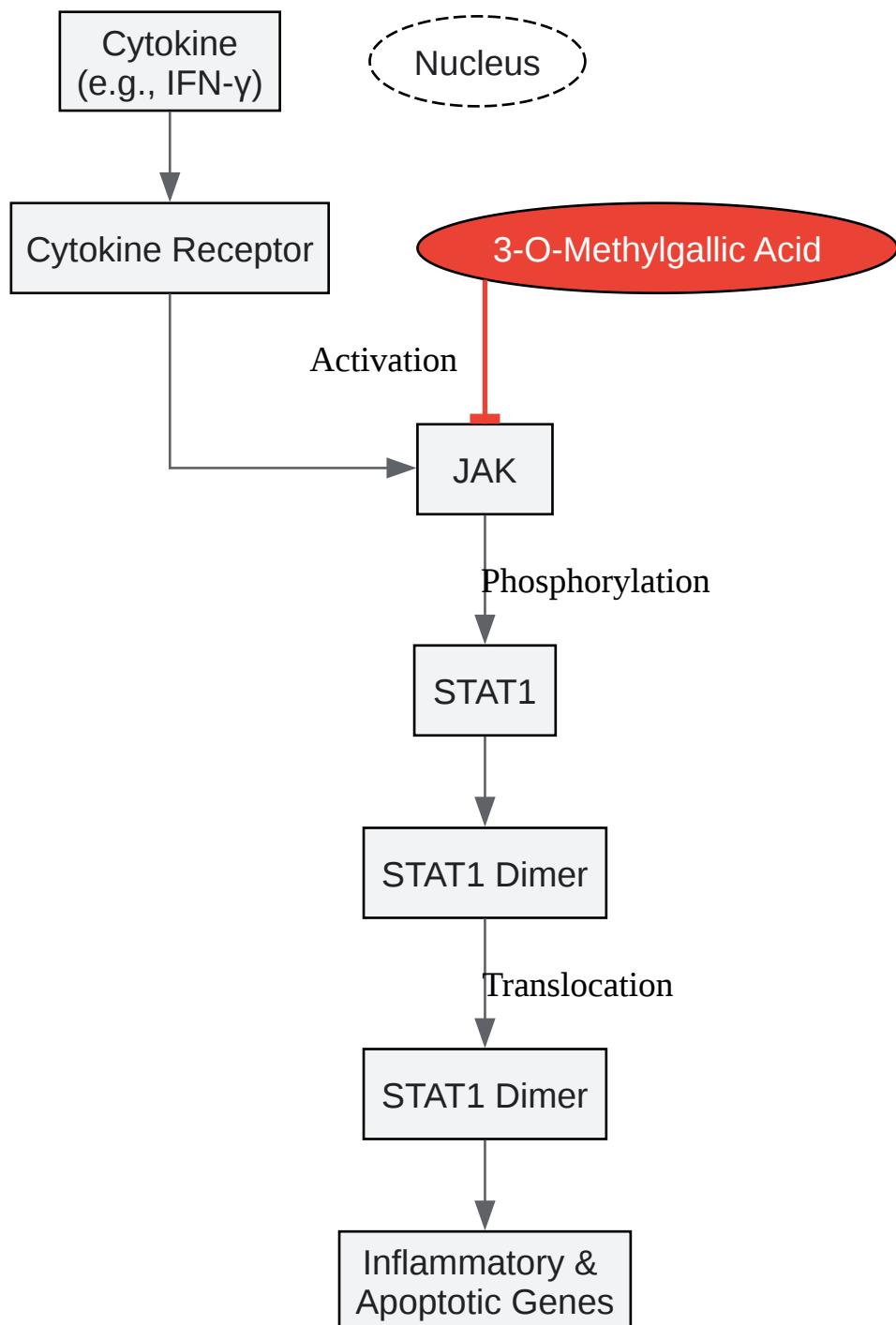
In Silico Prediction of 3-OMGA Bioactivity: A Proposed Workflow

While dedicated in silico studies on 3-OMGA are limited, a standard computational workflow can be applied to predict its bioactivity. This workflow typically involves molecular docking to predict binding affinities to protein targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-likeness.









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References

- 1. The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
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